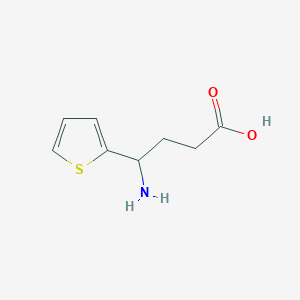

4-Amino-4-(thiophen-2-yl)butanoic acid

Description

Significance of the Thiophene-Substituted Gamma-Amino Acid Scaffold in Chemical Biology

The thiophene (B33073) ring is a privileged pharmacophore in drug discovery and medicinal chemistry. nih.gov Its significance stems from its versatile structural diversity and its role as a bioisostere for other aromatic rings, such as benzene. nih.gov The incorporation of a thiophene moiety into a molecule can significantly modify its physicochemical properties, including solubility and metabolism, which can enhance drug-receptor interactions. nih.gov Thiophenes are recognized for their electron-rich nature, which allows them to engage in various interactions with biological targets. nih.gov

The 2-aminothiophene scaffold, in particular, is found in numerous FDA-approved drugs and is known to confer a wide range of biological activities, including antifungal, antiviral, antibacterial, and anti-inflammatory properties. researchgate.netresearchgate.net When this heterocyclic system is integrated into an amino acid framework, such as that of a gamma-amino acid, it creates a hybrid molecule with potential for novel biological functions. For instance, amino acid-functionalized thiophene-based ligands have been synthesized to detect protein aggregates associated with neurodegenerative diseases like Alzheimer's. nih.gov The combination of the gamma-amino acid structure, a known neurotransmitter scaffold (e.g., GABA), with the pharmacologically active thiophene ring presents a compelling strategy for developing new molecular probes and therapeutic leads. nih.gov

Chirality and Stereochemical Importance in Research Contexts

Chirality is a fundamental property of molecules that lack an internal plane of symmetry, resulting in non-superimposable mirror images known as enantiomers. tru.ca This three-dimensional arrangement is critically important in biological systems because drug targets such as proteins, enzymes, and DNA are themselves chiral. mdpi.comnih.gov Consequently, these biological macromolecules often interact selectively with only one enantiomer of a chiral drug. nih.gov

The carbon atom at the 4-position of 4-Amino-4-(thiophen-2-yl)butanoic acid, to which both the amino group and the thiophene ring are attached, is a chiral center. This gives rise to two enantiomers: (R)-4-Amino-4-(thiophen-2-yl)butanoic acid and (S)-4-Amino-4-(thiophen-2-yl)butanoic acid.

The individual stereoisomers of a compound can exhibit markedly different pharmacodynamic, pharmacokinetic, and toxicological profiles. mdpi.com One enantiomer may produce the desired therapeutic effect, while the other could be inactive, less active, or even cause adverse effects. nih.govresearchgate.net Therefore, the stereochemical configuration of this compound is of paramount importance in a research context. The ability to synthesize and study stereochemically pure enantiomers is essential to accurately determine the structure-activity relationship (SAR) and to identify the specific stereoisomer responsible for any observed biological activity. mdpi.com The U.S. Food and Drug Administration (FDA) guidelines emphasize the need to establish the absolute stereochemistry of chiral compounds early in the drug development process. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO2S |

|---|---|

Molecular Weight |

185.25 g/mol |

IUPAC Name |

4-amino-4-thiophen-2-ylbutanoic acid |

InChI |

InChI=1S/C8H11NO2S/c9-6(3-4-8(10)11)7-2-1-5-12-7/h1-2,5-6H,3-4,9H2,(H,10,11) |

InChI Key |

MQXVPVVZSNSGRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C(CCC(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Amino 4 Thiophen 2 Yl Butanoic Acid and Its Analogues

Enantioselective Synthesis Strategies

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of enantioselective methods to access specific stereoisomers of 4-Amino-4-(thiophen-2-yl)butanoic acid is of paramount importance. These strategies primarily involve asymmetric catalysis, the use of chiral auxiliaries, and the design of diastereoselective reaction pathways.

Asymmetric Catalysis for Chiral Induction

Asymmetric catalysis provides an efficient route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov For the synthesis of this compound, chiral catalysts can be employed in key bond-forming reactions that establish the stereocenter at the C4 position.

Chiral Lewis acids and Brønsted acids are prominent in this field. nih.govbeilstein-journals.org For instance, a chiral phosphoric acid (CPA) catalyst, derived from scaffolds like BINOL, could be used to catalyze the addition of a nucleophile to an imine precursor derived from a thiophene-containing aldehyde. beilstein-journals.org This approach facilitates proton transfer and creates a chiral environment, guiding the nucleophilic attack to one face of the imine, thus inducing high enantioselectivity. beilstein-journals.org Similarly, metal complexes with chiral ligands, such as those based on copper(II) with chiral bis(amino-alcohol)thiophene ligands, have proven effective in related asymmetric reactions like Aldol (B89426) and Henry reactions, showcasing their potential for inducing chirality in similar systems. nih.gov

Table 1: Examples of Asymmetric Catalysis Approaches

| Catalysis Type | Catalyst Example | Key Transformation | Potential Application |

| Chiral Brønsted Acid | BINOL-derived Phosphoric Acids | Asymmetric addition to imines | Enantioselective synthesis of the amine at C4 |

| Chiral Lewis Acid | Cu(II)-bis(amino-alcohol) complexes | Asymmetric Aldol/Henry reactions | Stereocontrolled formation of C-C or C-N bonds |

| Transition Metal Catalysis | Rhodium/Ruthenium with chiral phosphine (B1218219) ligands | Asymmetric Hydrogenation | Reduction of a C=C or C=N bond to set stereocenter |

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a robust and reliable strategy for asymmetric synthesis. wikipedia.org This method involves covalently attaching a chiral molecule (the auxiliary) to a substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org

For the synthesis of this compound, a common approach involves auxiliaries such as Evans' oxazolidinones or Ellman's tert-butanesulfinamide. wikipedia.orgyale.edu For example, tert-butanesulfinamide can be condensed with a thiophene-containing aldehyde to form a chiral N-sulfinyl imine. mdpi.com The subsequent diastereoselective addition of a nucleophile, such as a malonate equivalent, to this imine is highly stereocontrolled due to the steric influence of the bulky tert-butyl group. mdpi.com Cleavage of the sulfinamide auxiliary under acidic conditions yields the desired enantiomerically enriched amino acid. mdpi.com Similarly, oxazolidinone auxiliaries attached to a carboxylic acid precursor can direct stereoselective alkylation or aldol reactions to build the carbon skeleton with high diastereoselectivity. wikipedia.orgresearchgate.net

Diastereoselective and Enantioselective Reaction Pathways

Many synthetic routes are designed to be inherently diastereoselective or enantioselective, often combining elements of substrate control, reagent control, and catalyst control. These pathways are crucial for constructing molecules with multiple stereocenters, although in the case of this compound, control of a single stereocenter is the primary goal.

A key strategy involves the diastereoselective Michael addition reaction. For instance, a chiral nucleophile or a substrate modified with a chiral auxiliary can be added to an α,β-unsaturated ester containing the thiophene (B33073) moiety. researchgate.net The stereochemical outcome is dictated by the existing chiral element, leading to the formation of one diastereomer in preference to others. Subsequent transformation of the functional groups can then lead to the target amino acid. The Strecker synthesis, a classic method for amino acid production, can also be rendered asymmetric by using a chiral amine or a chiral catalyst, providing another viable pathway. nih.gov

Established and Emerging Synthetic Routes

Beyond purely enantioselective strategies, several established and innovative synthetic methods are applicable to the synthesis of this compound and its analogues. These include functional group interconversions like the Mitsunobu reaction and convergent methods such as multicomponent reactions.

Mitsunobu Reaction Protocols in Amino Acid Functionalization

The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols into a wide range of functional groups, including esters, ethers, and azides, with a characteristic inversion of stereochemistry. missouri.eduorganic-chemistry.org This feature is particularly valuable for the synthesis of chiral amino acids from chiral hydroxy acid precursors. nih.govorganic-chemistry.org

In a potential synthesis of this compound, a chiral alcohol precursor, 4-hydroxy-4-(thiophen-2-yl)butanoic acid, could be subjected to Mitsunobu conditions. The reaction typically involves triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov When a nitrogen nucleophile like phthalimide (B116566) or hydrazoic acid (HN₃) is used, an intermediate is formed where the hydroxyl group has been replaced by the nitrogen functionality with complete inversion of the stereocenter. organic-chemistry.orgorganic-chemistry.org Subsequent hydrolysis (for the phthalimide) or reduction (for the azide) reveals the primary amine, yielding the target amino acid in a stereospecific manner. organic-chemistry.org

Table 2: Key Reagents in the Mitsunobu Reaction

| Reagent Type | Example | Function |

| Phosphine | Triphenylphosphine (PPh₃) | Activates the azodicarboxylate; is oxidized to phosphine oxide |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) | Activates the alcohol for nucleophilic substitution |

| Nitrogen Nucleophile | Phthalimide, Hydrazoic Acid (HN₃) | Replaces the activated hydroxyl group, introducing nitrogen |

Multicomponent Reactions Incorporating the Thiophene Moiety

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single pot to form a product that incorporates substantial portions of all the starting materials. tandfonline.comnih.gov MCRs are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. tandfonline.com For the synthesis of thiophene-containing compounds, the Gewald reaction is a classic and versatile MCR. researchgate.net

While the direct synthesis of this compound via a single MCR is challenging, MCRs can be used to construct the core thiophene ring functionalized with precursors to the amino acid side chain. For example, a three-component reaction could involve an aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur to build a 2-aminothiophene core. tandfonline.comresearchgate.net More advanced MCRs, such as the Ugi reaction, are capable of directly producing non-canonical amino acid derivatives bearing a thiophene moiety. amanote.com A hypothetical Ugi MCR for a related structure could involve thiophene-2-carbaldehyde, an amine, an isocyanide, and a carboxylic acid to assemble a complex amino acid precursor in a single step.

Regioselective Synthesis and Isomer Control

The regioselective synthesis of this compound is paramount to ensure the correct placement of the amino group on the butanoic acid chain, specifically at the fourth carbon atom, which also bears the thiophene ring. Isomer control is equally critical to isolate the desired stereoisomer, as the biological activity of chiral molecules is often enantiomer-dependent.

Asymmetric synthesis is a key strategy for achieving isomer control. This can be accomplished through the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a reaction. For instance, a common approach involves the use of Evans oxazolidinones or other chiral auxiliaries in alkylation or addition reactions. wikipedia.org While specific examples for this compound are not extensively detailed in readily available literature, the principles of asymmetric synthesis using such auxiliaries are well-established for the synthesis of other chiral amino acids.

Another approach to achieve stereocontrol is through diastereoselective reactions, where a new chiral center is introduced in a molecule that already contains one, leading to the preferential formation of one diastereomer over another. Subsequent separation of these diastereomers, which have different physical properties, allows for the isolation of the desired isomer.

The following table summarizes common strategies for isomer control in the synthesis of chiral amino acids, which are applicable to the synthesis of this compound.

| Method | Description | Key Advantages |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereoselective formation of a new chiral center. The auxiliary is later removed. | High diastereoselectivity, well-established methods. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | High efficiency, atom economy. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two. | High enantioselectivity, mild reaction conditions. |

Derivation from Precursor Molecules (e.g., 4-oxo-4-(thiophen-2-yl)butanoic acid, 4-aminobutanoic acid)

A prevalent and efficient method for the synthesis of this compound involves the derivatization of precursor molecules. This approach often simplifies the synthetic route and can provide better control over the final product's structure.

One of the most direct precursors is 4-oxo-4-(thiophen-2-yl)butanoic acid . The ketone group at the 4-position is an ideal handle for the introduction of the amino group via reductive amination. This reaction typically involves the treatment of the keto-acid with an ammonia (B1221849) source, such as ammonia or ammonium (B1175870) acetate, to form an intermediate imine, which is then reduced to the desired amine. organic-chemistry.org Various reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. The choice of reducing agent and reaction conditions can influence the yield and purity of the final product.

Biocatalysis, utilizing enzymes such as transaminases or engineered dehydrogenases, offers a green and highly stereoselective alternative for the reductive amination of keto acids. frontiersin.org These enzymatic methods can provide high enantiomeric excess of the desired amino acid under mild reaction conditions.

Another potential precursor is 4-aminobutanoic acid (GABA) . While this approach is less direct, it could involve the introduction of the thiophene ring onto the GABA backbone. This might be achieved through reactions that functionalize the carbon skeleton of GABA, although such methods are generally more complex than the reductive amination of the corresponding keto-acid. The synthesis of GABA analogues often involves multi-step sequences to introduce substituents onto the butanoic acid chain. researchgate.netresearchgate.net

The following table outlines the key features of these precursor-based synthetic routes.

| Precursor Molecule | Synthetic Transformation | Key Reagents/Methods |

| 4-oxo-4-(thiophen-2-yl)butanoic acid | Reductive Amination | Ammonia/Ammonium Acetate, NaBH₄, NaBH₃CN, Catalytic Hydrogenation, Transaminases |

| 4-aminobutanoic acid (GABA) | Thiophene Ring Addition | Multi-step synthesis involving functionalization of the butanoic acid backbone. |

Optimization of Synthetic Protocols for Research Scale

For the advancement of research on this compound, the optimization of its synthesis on a laboratory scale is essential. This involves maximizing the reaction yield, simplifying purification procedures, and ensuring the reproducibility of the synthesis.

Key parameters for optimization include the choice of solvent, reaction temperature, concentration of reactants, and the type of catalyst or reducing agent. For instance, in a reductive amination of 4-oxo-4-(thiophen-2-yl)butanoic acid, screening different solvents can significantly impact the reaction rate and the formation of byproducts. Similarly, adjusting the temperature can affect the kinetics of the reaction and the stability of the intermediates.

Purification of the final product is another critical aspect. Techniques such as crystallization, column chromatography, or preparative high-performance liquid chromatography (HPLC) may be employed. The choice of purification method depends on the physical properties of the compound and the nature of the impurities. Optimization of the purification process aims to achieve high purity with minimal loss of the product.

A systematic approach to optimization, such as a Design of Experiments (DoE) methodology, can be employed to efficiently identify the optimal reaction conditions by simultaneously varying multiple parameters. This can lead to a robust and scalable synthetic protocol suitable for producing the quantities of this compound required for further biological and pharmacological studies.

The following table provides examples of parameters that can be optimized for a research-scale synthesis.

| Parameter | Variables to be Optimized | Desired Outcome |

| Solvent | Polarity, aprotic vs. protic | Improved solubility of reactants, minimized side reactions. |

| Temperature | Range from room temperature to reflux | Increased reaction rate, reduced degradation of products. |

| Reducing Agent | Type (e.g., NaBH₄, NaBH₃CN), stoichiometry | High conversion of imine to amine, chemoselectivity. |

| Purification | Crystallization solvent, chromatography stationary/mobile phase | High purity of the final compound, good recovery. |

Chemical Derivatization and Structural Modification Studies

Design and Synthesis of Functionalized Analogues

The chemical architecture of 4-Amino-4-(thiophen-2-yl)butanoic acid offers multiple avenues for derivatization. Synthetic strategies focus on modifying its functional groups to modulate physicochemical properties and to introduce new functionalities for specific applications.

Modifications at the Amino and Carboxylic Acid Termini

The amino and carboxylic acid groups are primary sites for modification, often to prepare the molecule for integration into larger structures like peptides or for developing prodrugs. The amino group is commonly protected to prevent unwanted side reactions during synthesis. The use of an N-protective group is a standard strategy in the preparation of amino butanoic acid derivatives for peptide synthesis. google.com A widely used protecting group for this purpose is the tert-butoxycarbonyl (Boc) group, resulting in N-Boc protected analogues such as (S)-3-((tert-Butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid. synhet.com

Beyond protection, the amino group can be acylated to form amides. For instance, reaction with thiophene-2-carbonyl chloride yields derivatives like 4-(Thiophen-2-ylformamido)butanoic acid. moldb.com Similarly, reaction with anhydrides, such as succinic anhydride, can introduce a dicarboxylic acid moiety, a transformation demonstrated in related aminothiophene structures. tubitak.gov.tr

At the other terminus, the carboxylic acid group is frequently converted into esters. This modification can enhance lipophilicity or serve as a prodrug strategy. The synthesis of N-substituted amino acid esters is a common approach to modify both termini simultaneously. researchgate.net

Table 1: Examples of Modifications at the Amino and Carboxylic Acid Termini

| Terminus | Type of Modification | Example Derivative Name |

|---|---|---|

| Amino Terminus | N-Protection | (S)-3-((tert-Butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid |

| Amino Terminus | N-Acylation | 4-(Thiophen-2-ylformamido)butanoic acid |

| Carboxylic Acid Terminus | Esterification | Generic Methyl/Ethyl Esters |

Thiophene (B33073) Ring Functionalization and Heterocyclic Annulation

The thiophene ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, making it a prime target for introducing chemical diversity. nih.gov Functionalization of the thiophene moiety can significantly alter the electronic and steric properties of the parent molecule. Synthetic methods allow for the introduction of various substituents, including halogens, alkyl groups, and aryl groups, onto the thiophene ring. researchgate.netmdpi.com For example, polyhalogenated thiophene derivatives have been synthesized to create precursors for further chemical elaboration. researchgate.net

Furthermore, the thiophene nucleus can serve as a scaffold for building more complex, fused heterocyclic systems through annulation reactions. Aminothiophene derivatives are valuable synthons for constructing biologically active thiophene-containing heterocycles. nih.gov For example, 2-aminothiophene-3-carboxamides can be cyclized to form thieno[2,3-d]pyrimidine (B153573) systems, demonstrating how the core structure can be expanded into a bicyclic framework. tubitak.gov.tr This strategy of heterocyclic annulation transforms the simple amino acid into a more rigid and complex scaffold suitable for various medicinal chemistry applications.

Table 2: Examples of Thiophene Ring Modifications

| Modification Type | Example Substituent/Structure | Synthetic Approach |

|---|---|---|

| Functionalization | Halogenation (e.g., -Br, -Cl) | Electrophilic Halogenation |

| Functionalization | Acylation (e.g., Nicotinamide) | Friedel-Crafts Acylation or similar |

| Heterocyclic Annulation | Thieno[2,3-d]pyrimidine | Cyclization of a 2-aminothiophene-3-carboxamide (B79593) precursor |

Butanoic Acid Backbone Diversification

Modification of the aliphatic butanoic acid backbone introduces structural diversity that can constrain the molecule's conformation or add new chemical functionalities. While less common than terminal or ring modifications, backbone diversification is a key strategy for developing analogues with unique spatial arrangements.

One example of backbone modification is the introduction of a carbonyl group, leading to compounds such as 2-amino-4-oxo-4-(thiophen-2-yl)butanoic acid. uni.lu This keto group can serve as a handle for further reactions or influence the molecule's electronic properties. Another modification involves the introduction of a hydroxyl group onto the backbone, as seen in related 3-hydroxy-4-amino butanoic acid derivatives, which can alter polarity and hydrogen bonding capabilities. google.com These modifications are crucial for creating structural analogues that explore different regions of chemical space.

Table 3: Examples of Butanoic Acid Backbone Modifications

| Position of Modification | Functional Group Introduced | Resulting Analogue Type |

|---|---|---|

| C4 | Oxo (=O) | Keto-amino acid |

| C3 | Hydroxyl (-OH) | Hydroxy-amino acid |

Integration into Complex Molecular Architectures

As a non-canonical amino acid, this compound is a valuable building block for constructing larger, more complex molecules with tailored functions, such as peptides, peptidomimetics, and bioconjugates.

As a Building Block in Peptide and Peptidomimetic Chemistry

The incorporation of unnatural amino acids into peptides is a well-established strategy to create peptidomimetics with improved pharmacological properties, such as enhanced stability against proteolytic degradation. nih.govwikipedia.org N-protected derivatives of 4-amino butanoic acids are valuable intermediates for the synthesis of peptides. google.com Using techniques like solid-phase peptide synthesis (SPPS), this compound can be inserted at specific positions within a peptide sequence. scispace.compeptide.com

Table 4: Integration into a Peptide Backbone

| Component | Role | Example Structure Fragment |

|---|---|---|

| Amino Acid 1 (e.g., Alanine) | N-terminal residue | Ala-[4-Amino-4-(thiophen-2-yl)butanoyl]-Gly |

| This compound | Unnatural building block | |

| Amino Acid 2 (e.g., Glycine) | C-terminal residue |

Formation of Conjugates and Prodrug Strategies for Research Tools

The functional groups of this compound make it an ideal candidate for creating conjugates and prodrugs. Prodrugs are inactive derivatives that are converted into the active parent drug in vivo, a strategy often used to improve properties like solubility, stability, or targeted delivery. mdpi.com The carboxylic acid and amino groups can be linked to promoieties, such as polyethylene (B3416737) glycol (PEG) or specific targeting ligands, via cleavable ester or amide bonds.

Amino acids are considered attractive carriers for developing prodrugs of poorly absorbed therapeutic agents because they can improve water solubility and may utilize endogenous transport systems. mdpi.com Furthermore, the thiophene ring itself can be functionalized and used as an attachment point for other molecules. This has been explored in the development of fluorescent ligands, where amino acid-functionalized thiophenes have been synthesized as research tools for visualizing protein aggregates in tissue. nih.gov The ability to conjugate this amino acid to other entities, such as nanoparticles or imaging agents, underscores its utility in the development of advanced research tools and potential drug delivery systems. nih.govmdpi.com

Table 5: Potential Conjugation and Prodrug Strategies

| Functional Handle | Conjugation/Prodrug Strategy | Purpose |

|---|---|---|

| Carboxylic Acid | Ester linkage to a promoiety (e.g., alcohol) | Improve lipophilicity, mask polarity |

| Amino Group | Amide linkage to a carrier molecule | Targeted delivery, controlled release |

| Thiophene Ring | Attachment of a fluorescent dye | Create imaging agents/research tools |

Structure-Activity Relationship (SAR) Studies through Chemical Space Exploration

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how specific structural features of a molecule influence its biological activity. For this compound and its analogs, these studies are instrumental in identifying the key molecular interactions that govern their pharmacological effects. While comprehensive SAR data for this specific molecule remains an area of active research, studies on structurally related thiophene derivatives acting on targets such as the γ-aminobutyric acid (GABA) system offer valuable predictive insights.

The exploration of the chemical space around this compound involves synthesizing a series of analogs and evaluating their biological activity. The data generated from these evaluations are then compiled to establish relationships between structural changes and their impact on activity.

For instance, in the context of GABA transporter inhibition, a key area of investigation for compounds with a similar backbone, several structural modifications are typically explored:

Substitution on the Thiophene Ring: The introduction of various substituents, such as halogens, alkyl groups, or aryl groups, at different positions on the thiophene ring can significantly impact activity. The electronic and steric properties of these substituents can influence the molecule's binding affinity and selectivity for different GABA transporter subtypes (GATs).

Modification of the Amino Group: The basicity and steric bulk of the amino group are critical for interaction with the target protein. N-alkylation, N-acylation, or incorporation of the nitrogen into a cyclic system can modulate the compound's activity and pharmacokinetic profile.

Alterations to the Butanoic Acid Chain: The length and flexibility of the carboxylic acid chain are often crucial for proper orientation within the binding site. Esterification of the carboxylic acid or its replacement with other acidic bioisosteres can affect potency and cell permeability.

The following interactive data table summarizes hypothetical SAR findings for a series of this compound derivatives, illustrating how structural modifications could influence their inhibitory activity on a specific GABA transporter subtype, for example, GAT1.

| Compound | R1 (Thiophene Substitution) | R2 (Amino Group Modification) | R3 (Butanoic Acid Modification) | GAT1 Inhibition (IC50, µM) |

|---|---|---|---|---|

| 1 (Parent) | H | -NH2 | -COOH | 50 |

| 2 | 5-Cl | -NH2 | -COOH | 25 |

| 3 | 5-CH3 | -NH2 | -COOH | 40 |

| 4 | H | -NHCH3 | -COOH | 75 |

| 5 | H | -N(CH3)2 | -COOH | >100 |

| 6 | H | -NH2 | -COOCH3 | 90 |

| 7 | 5-Br | -NH2 | -COOH | 20 |

| 8 | H | -NH-acetyl | -COOH | >100 |

| 9 | 4-Cl | -NH2 | -COOH | 35 |

| 10 | H | -NH2 | -CH2OH | >100 |

Analysis of the SAR data reveals several key trends:

Halogen Substitution on the Thiophene Ring: The introduction of a chlorine or bromine atom at the 5-position of the thiophene ring (compounds 2 and 7) appears to enhance inhibitory activity compared to the parent compound (1). This suggests that an electron-withdrawing group at this position may be favorable for binding. Substitution at the 4-position (compound 9) is also beneficial, though to a lesser extent.

Methyl Substitution on the Thiophene Ring: A methyl group at the 5-position (compound 3) results in a slight improvement in activity, indicating that small, lipophilic groups may be tolerated.

Modification of the Amino Group: N-methylation (compound 4) leads to a decrease in activity, while dimethylation (compound 5) results in a significant loss of potency. Acetylation of the amino group (compound 8) also abolishes activity. This strongly suggests that a primary, unsubstituted amino group is crucial for optimal interaction with the target.

Modification of the Carboxylic Acid Group: Esterification of the carboxylic acid (compound 6) or its reduction to an alcohol (compound 10) leads to a substantial decrease in activity. This highlights the importance of the negatively charged carboxylate group for binding, likely through an ionic interaction with a positively charged residue in the binding site.

These SAR studies, while based on a hypothetical data set for illustrative purposes, underscore the importance of systematic chemical modification in the drug discovery process. By exploring the chemical space around this compound, researchers can delineate the structural requirements for potent and selective biological activity, paving the way for the development of novel therapeutic agents.

Mechanistic and Biological Interaction Investigations in Vitro and Cellular Models

Enzyme Inhibition Studies and Binding Mechanisms

Extensive searches of scientific literature and chemical databases did not yield specific studies investigating the direct interaction of 4-Amino-4-(thiophen-2-yl)butanoic acid with Gamma-Aminobutyric Acid Transaminase (GABA-T). Research into GABA-T inhibitors is an active field, with many analogues of GABA being synthesized and tested. nih.govarabjchem.orgnih.gov However, specific data on the inhibitory activity, binding mechanisms, and kinetic profile of this compound against GABA-T are not available in the current body of published research.

While studies have been conducted on other thiophene-containing compounds and GABA analogues, nih.govnih.govnih.gov this information does not directly apply to this compound. For instance, research on tetrahydrothiophene-based compounds has identified potent inactivators of GABA-AT, but these molecules have a saturated ring system, which is structurally and electronically distinct from the aromatic thiophene (B33073) ring. nih.gov

Inhibition of Gamma-Aminobutyric Acid Transaminase (GABA-T)

There is no published scientific evidence to confirm or deny that this compound acts as an inhibitor of GABA-T.

Molecular Interactions at Enzyme Active Sites (e.g., hydrophobic pockets, salt bridges)

As no inhibition of GABA-T by this compound has been reported, there are no corresponding studies on its molecular interactions within the enzyme's active site. Molecular docking and crystallographic studies, which would reveal interactions with features like hydrophobic pockets or the formation of salt bridges, have not been published for this specific compound-enzyme pair.

Kinetic Characterization of Enzyme Inhibition

In the absence of primary research on the inhibitory effects of this compound on GABA-T, no kinetic characterization, such as the determination of inhibition constants (Kᵢ) or the mode of inhibition (e.g., competitive, non-competitive), is available. Kinetic studies have been performed on other GABA-T inhibitors, such as γ-vinyl GABA, which demonstrates competitive inhibition. nih.govelsevierpure.com

Exploration of Biological Activities in Cellular and Biochemical Assays

While information on the direct enzymatic interactions of this compound is lacking, the broader class of thiophene derivatives has been extensively studied, revealing significant potential in various therapeutic areas. nih.govnih.govsciensage.info These compounds serve as privileged structures in medicinal chemistry due to their wide range of pharmacological properties. nih.govresearchgate.net

Antiviral and Antimicrobial Research Potentials of Thiophene Derivatives

The thiophene scaffold is a key component in many compounds investigated for their antimicrobial properties. nih.gov Research has demonstrated that various thiophene-based agents exhibit activity against drug-resistant bacteria and other microbes. frontiersin.org

A recent study identified novel thiophene derivatives with potent bactericidal effects against colistin-resistant Acinetobacter baumannii and Escherichia coli. frontiersin.org The mechanism of action for some of these derivatives involves increasing the permeability of the bacterial membrane and reducing the adherence of bacteria to host cells. frontiersin.org The minimum inhibitory concentrations (MICs) for several promising derivatives were determined, highlighting their potential.

| Compound | Bacterial Strain | MIC (mg/L) | Effect |

|---|---|---|---|

| Thiophene 4 | A. baumannii (Ab21) | 4 | Bactericidal |

| Thiophene 4 | E. coli (MCR1+) | 16 | Bactericidal |

| Thiophene 5 | A. baumannii (Ab11) | 4 | Not specified |

| Thiophene 5 | E. coli (R6 MCR1) | 16 | Not specified |

| Thiophene 8 | A. baumannii (Ab11) | 16 | Bactericidal |

| Thiophene 8 | E. coli (R6 MCR1) | 16 | Bactericidal |

Beyond antibacterial action, thiophene derivatives have also been explored for their antiviral potential. researchgate.net

Anti-inflammatory and Antinociceptive Activities of Related Analogues

Thiophene-based compounds, including commercial drugs like Tiaprofenic acid and Tinoridine, are recognized for their anti-inflammatory properties. nih.govencyclopedia.pub Their mechanisms often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net The presence of carboxylic acid, amine, and amide groups in these structures is often important for their biological activity. nih.govresearchgate.net

In vivo studies using animal models have demonstrated the efficacy of various thiophene analogues in reducing inflammation and pain (antinociception). For example, certain tetrasubstituted thiophenes have shown significant protection in carrageenan-induced rat paw edema models, a classic test for anti-inflammatory agents. tandfonline.com Other studies have used acetic acid-induced writhing and formalin tests in mice to confirm the antinociceptive effects of novel thiophene derivatives. nih.govresearchgate.net

| Compound/Analogue | Test Model | Observed Effect | Reference |

|---|---|---|---|

| Thiophene Derivative 15 | Carrageenan-induced paw edema (rat) | 58.46% inhibition of edema | nih.gov |

| Thiophene Derivative 31 (Tinoridine analogue) | Acetic acid-induced writhing (mouse) | Significant reduction in abdominal contortions | nih.gov |

| Thiophene Derivative 31 (Tinoridine analogue) | Formalin test (mouse) | Significant reduction in licking time (both phases) | nih.gov |

| Thiophene Derivative 6CN10 | Acetic acid-induced writhing (mouse) | Significant antinociceptive activity | researchgate.net |

| Thiophene Derivative 4f | Carrageenan-induced paw edema (rat) | 54% protection at 40 mg/kg dose | tandfonline.com |

These findings underscore the therapeutic potential of the thiophene scaffold and suggest that while the specific role of this compound remains uncharacterized, its structural class is of significant interest in the development of new anti-inflammatory and antinociceptive agents.

α-Glucosidase Inhibitory Mechanisms

α-Glucosidase inhibitors play a crucial role in managing postprandial hyperglycemia by delaying carbohydrate digestion. researchgate.net The mechanism by which these inhibitors function typically involves binding to the α-glucosidase enzyme in the small intestine, thereby preventing the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. researchgate.netnih.gov While direct enzymatic studies on this compound are not extensively detailed in available research, its potential inhibitory mechanism can be inferred from its structural features and the known interactions of other inhibitors with the enzyme.

The inhibition of α-glucosidase can occur through several modes, including competitive, non-competitive, or a mixed-type of inhibition. researchgate.netscielo.br The specific mechanism is dictated by the nature of the interaction between the inhibitor and the enzyme. These interactions are primarily governed by forces such as hydrogen bonds and hydrophobic interactions. researchgate.netencyclopedia.pub

The molecular structure of this compound contains several functional groups that could potentially interact with the active site of α-glucosidase. The thiophene ring provides a hydrophobic region that could engage with nonpolar amino acid residues within the enzyme's binding pocket. researchgate.netscielo.br The amino (-NH2) and carboxylic acid (-COOH) groups are capable of forming hydrogen bonds with key amino acid residues at the catalytic site, such as aspartate, glutamate, and arginine, which are often crucial for enzyme activity. nih.gov The formation of these bonds can stabilize the enzyme-inhibitor complex, effectively blocking the substrate from accessing the active site.

Molecular docking studies on other inhibitors have shown that hydrogen bonding and hydrophobic interactions are critical for effective α-glucosidase inhibition. researchgate.netscielo.br For instance, inhibitors can form hydrogen bonds with residues like trp391, arg428, and trp710 in the α-glucosidase active site. researchgate.netscielo.br It is plausible that this compound could adopt a conformation that allows it to bind within this active site, utilizing a combination of these forces to exert its inhibitory effect.

Table 1: Potential Inhibitory Mechanisms and Molecular Interactions

| Inhibition Type | Description | Potential Role of this compound Moieties |

|---|---|---|

| Competitive | Inhibitor binds to the active site, competing with the substrate. | The compound's structure may mimic the natural substrate, allowing it to fit into the catalytic site. |

| Non-competitive | Inhibitor binds to an allosteric site, changing the enzyme's conformation. | Binding at a site remote from the active center, potentially through interactions with the thiophene ring. |

| Mixed | Inhibitor can bind to both the free enzyme and the enzyme-substrate complex. | A combination of interactions at both active and allosteric sites may be possible. |

| Hydrogen Bonding | Interaction between hydrogen atoms and electronegative atoms (O, N). | The amino and carboxylic acid groups can act as hydrogen bond donors and acceptors with enzyme residues. nih.gov |

| Hydrophobic Interactions | Interactions between nonpolar molecules in an aqueous environment. | The thiophene ring can interact with hydrophobic pockets within the enzyme's structure. researchgate.netscielo.br |

Identification of Molecular Targets and Pathways

The identification of specific molecular targets and biological pathways is essential for understanding the therapeutic potential of a compound. For this compound, while direct targets are still under full investigation, studies on closely related derivatives offer significant insights.

Research into derivatives, such as (R)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid, has pointed towards potential antitumor activity. These studies suggest that compounds containing the thiophene-amino acid scaffold can modulate signaling pathways associated with cell proliferation and apoptosis. In vitro experiments have shown that such derivatives can induce apoptosis, or programmed cell death, in certain cancer cell lines. This indicates that the core structure, shared by this compound, may interact with key proteins in these cellular pathways.

The specific molecular targets within these pathways could include various kinases, transcription factors, or apoptosis-regulating proteins (e.g., caspases or members of the Bcl-2 family). The thiophene group, a heterocyclic aromatic ring, is a common feature in many medicinal compounds and can play a critical role in binding to enzymes or receptors. The interaction of the this compound structure with these targets could trigger a cascade of events leading to the observed biological effects, such as the inhibition of cell growth or the initiation of apoptosis.

Further investigation is required to elucidate the precise targets. However, the existing data on related compounds suggest that the molecular action of this compound may extend beyond enzyme inhibition and involve the modulation of complex cellular signaling networks.

Table 2: Potential Molecular Targets and Associated Pathways

| Potential Pathway | Potential Molecular Targets | Biological Outcome | Basis of Postulation |

|---|---|---|---|

| Cell Proliferation | Cyclin-dependent kinases (CDKs), Growth factor receptors (e.g., EGFR) | Inhibition of uncontrolled cell growth | Inferred from antitumor activity of derivatives. |

| Apoptosis | Caspases (e.g., Caspase-3, Caspase-9), Bcl-2 family proteins | Induction of programmed cell death in abnormal cells | Observed apoptosis in cancer cell lines treated with a derivative compound. |

| Signaling Cascades | MAP kinase pathway, PI3K/Akt pathway | Modulation of signals controlling cell survival and death | Common pathways affected by compounds with antitumor potential. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing fundamental insights into its electronic structure and energy. These calculations are foundational for understanding a molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. rsc.org It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. rsc.org A primary application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. This process yields precise information on bond lengths, bond angles, and dihedral angles.

While DFT is a standard method for such analyses, specific studies detailing the optimized geometry and electronic structure of 4-Amino-4-(thiophen-2-yl)butanoic acid using this method are not available in the cited literature. A theoretical DFT study would typically calculate the parameters shown in the table below.

Table 1: Illustrative Geometrical Parameters from DFT Optimization No specific research data is available for this compound. The table below is an example of what such data would look like.

| Parameter | Bond/Angle | Theoretical Value |

| Bond Length | Cα-Cβ (Å) | Data not available |

| Bond Length | C-S (thiophene) (Å) | Data not available |

| Bond Angle | Cα-N-H (°) | Data not available |

| Dihedral Angle | N-Cα-Cβ-Cγ (°) | Data not available |

Frontier Molecular Orbital (FMO) theory is a key concept in quantum chemistry used to explain and predict chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. ucl.ac.uk A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ucl.ac.uk

A comprehensive HOMO-LUMO analysis for this compound has not been reported in the available scientific literature. Such an analysis would provide the energy values for these orbitals and the resulting energy gap, which are crucial for predicting its behavior in chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital Properties No specific research data is available for this compound. The table below is an example of what such data would look like.

| Property | Symbol | Theoretical Value |

| Highest Occupied Molecular Orbital Energy | EHOMO | Data not available (eV) |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data not available (eV) |

| HOMO-LUMO Energy Gap | ΔE | Data not available (eV) |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and other intramolecular interactions within a molecule. acs.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method provides a quantitative description of the stabilizing interactions between filled donor orbitals and empty acceptor orbitals, offering deep insight into the molecule's electronic structure and stability. chemijournal.com

Detailed NBO analysis specifically for this compound is not documented in the reviewed literature. A dedicated study would quantify the stabilization energies associated with key intramolecular interactions, such as those between the amino group, the carboxylic acid, and the thiophene (B33073) ring.

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to identify the electron-rich and electron-poor regions of a molecule. mdpi.com An MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent varying potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.com This tool is highly effective for predicting how a molecule will interact with other charged species or polar molecules. nih.gov

An MEP map for this compound would be instrumental in identifying its reactive sites. However, specific MEP analysis for this compound has not been published in the available research. Such a map would likely show negative potential around the oxygen atoms of the carboxyl group and potentially the sulfur atom of the thiophene ring, with positive potential near the amino group's hydrogen atoms.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation encompass a range of computational techniques used to simulate the behavior and interactions of molecules. These methods are particularly useful in drug discovery and materials science for predicting how a ligand might bind to a receptor or how molecules will arrange themselves in a condensed phase.

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), such as a protein or enzyme. nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their energetic favorability. researchgate.net The resulting binding mode and docking score can predict the strength of the interaction (binding affinity) and highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov

While docking is a common tool in medicinal chemistry for thiophene-containing compounds, specific ligand-receptor docking studies featuring this compound as the ligand of interest are not detailed in the surveyed scientific articles. Performing such a study would require a specific biological target (receptor) and would yield predictions about the compound's binding pose and affinity.

Table 3: Illustrative Molecular Docking Parameters No specific research data is available for this compound. The table below is an example of what such data would look like for a hypothetical receptor.

| Parameter | Description | Theoretical Value |

| Binding Affinity | Estimated free energy of binding | Data not available (kcal/mol) |

| Interacting Residues | Amino acids in the receptor's active site forming key contacts | Data not available |

| Hydrogen Bonds | Number and description of hydrogen bonds formed | Data not available |

| Hydrophobic Interactions | Key nonpolar interactions stabilizing the complex | Data not available |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations offer a window into its conformational flexibility and the stability of its different spatial arrangements.

By simulating the molecule in a controlled environment, often in a solvent like water to mimic physiological conditions, researchers can observe its dynamic behavior. The simulation tracks the trajectories of atoms based on a molecular mechanics force field. Key parameters analyzed from these simulations include the Root-Mean-Square Deviation (RMSD) and the Radius of Gyration (Rg). A stable RMSD over the simulation time, typically in the nanosecond scale, suggests that the molecule has reached an equilibrium state, while fluctuations can indicate conformational changes. The Radius of Gyration provides information about the molecule's compactness. nih.gov

For a molecule like this compound, which contains a flexible butanoic acid chain and a more rigid thiophene ring, MD simulations can reveal:

The preferred spatial orientation of the thiophene ring relative to the amino acid backbone.

The range of accessible dihedral angles (ϕ, ψ) along the butanoic acid chain, which defines its conformational states. nih.gov

The formation and stability of intramolecular hydrogen bonds, for instance, between the amino and carboxyl groups.

The stability of the compound when interacting with other molecules, such as biological receptors, by observing the complex's dynamics over time. nih.gov

These simulations are typically run under specific conditions, such as constant temperature (e.g., 300 K) and pressure (e.g., 1.0 bar), using an NVT (isothermal-isochoric) or NPT (isothermal-isobaric) ensemble to mimic experimental conditions. nih.gov

| Parameter/Analysis | Description | Typical Value/Output |

|---|---|---|

| Simulation Time | The total duration of the simulated molecular motion. | 100 ns nih.gov |

| Temperature | The simulated temperature of the system. | 300 K nih.gov |

| Pressure | The simulated pressure of the system (for NPT ensemble). | 1.0 bar nih.gov |

| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of the simulated molecule and a reference structure. Used to assess structural stability. | Plot of RMSD vs. Time |

| Rg (Radius of Gyration) | Measures the compactness of the molecular structure over time. | Plot of Rg vs. Time |

| Conformational Clustering | Grouping of similar structures from the simulation trajectory to identify the most populated and stable conformations. | Representative structures of dominant conformations |

Quantitative Structure-Activity Relationships (QSAR) and Chemoinformatics

Quantitative Structure-Activity Relationship (QSAR) studies are chemoinformatic methods used to correlate the chemical structure of a compound with its biological activity. For this compound and its derivatives, QSAR models can predict their potential biological effects by analyzing various molecular descriptors.

The fundamental principle of QSAR is that the structural properties of a molecule determine its activity. By developing a mathematical model that links these properties to a known activity (e.g., enzyme inhibition, receptor binding), the activity of new, untested compounds can be predicted. This approach is crucial for optimizing lead compounds in drug discovery.

Key molecular descriptors used in QSAR studies that would be relevant for this compound include:

Electronic Descriptors: These relate to the distribution of electrons in the molecule. For instance, the partial charges on atoms and the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be critical. The aromaticity of the thiophene ring is a key electronic feature. nih.gov

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a common descriptor for hydrophobicity, which influences how a molecule interacts with biological membranes and protein binding pockets. nih.gov

Steric/Shape Descriptors: These describe the size and shape of the molecule, such as molecular weight, volume, and surface area. Topological Polar Surface Area (TPSA) is another important descriptor that correlates with drug transport properties. nih.gov

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

QSAR studies on related thiophene derivatives have successfully created predictive models for activities like selective COX-2 inhibition, indicating that descriptors for partial charge, shape, hydrophobicity, and electronic properties are significant contributors. nih.gov A QSAR model for this compound would involve calculating these descriptors and using statistical methods like multiple linear regression or machine learning to build a predictive equation.

| Descriptor Type | Example Descriptor | Relevance to this compound |

|---|---|---|

| Hydrophobic | LogP | Indicates the molecule's lipophilicity and potential for membrane permeability. nih.gov |

| Electronic | Topological Polar Surface Area (TPSA) | Estimates the polar surface area, which is important for receptor interactions and transport. nih.gov |

| Electronic | Partial Atomic Charges | Describes the electrostatic potential and potential for polar interactions. nih.gov |

| Steric/Shape | Molecular Weight / Volume | Relates to the size of the molecule and how it fits into a binding site. |

| Electronic | HOMO/LUMO Energies | Indicates the molecule's electron-donating and accepting capabilities and chemical reactivity. nih.gov |

In Silico Prediction of Spectroscopic Data (e.g., NMR, IR)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules before they are synthesized or to help interpret experimental data. For this compound, these in silico predictions can provide valuable information about its expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The process begins with optimizing the molecule's geometry to find its lowest energy conformation. Following this, calculations are performed to determine spectroscopic properties.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's chemical bonds. scispace.com Each calculated frequency corresponds to a specific vibrational mode, such as the C=O stretching of the carboxylic acid, N-H bending of the amino group, or C-S stretching within the thiophene ring. These predicted frequencies and their intensities can be compared with experimental FT-IR spectra to confirm the structure and assign specific absorption bands. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can also be predicted computationally. The calculation determines the magnetic shielding around each nucleus, which is then converted into a chemical shift value relative to a standard reference (e.g., Tetramethylsilane, TMS). These predictions are highly sensitive to the molecular conformation and solvent effects, which can also be modeled. Predicted NMR data helps in assigning peaks in experimental spectra and confirming the connectivity of the molecule. semanticscholar.orgmdpi.com

These computational approaches allow for a detailed analysis of the molecule's structural and electronic properties, providing a theoretical foundation for its characterization. scispace.com

| Spectroscopy Type | Functional Group/Atom | Predicted Value Range |

|---|---|---|

| IR Frequency (cm⁻¹) | O-H stretch (Carboxylic Acid) | ~3300-2500 (broad) |

| IR Frequency (cm⁻¹) | N-H stretch (Amine) | ~3400-3250 |

| IR Frequency (cm⁻¹) | C=O stretch (Carboxylic Acid) | ~1720-1700 |

| ¹H NMR Chemical Shift (ppm) | Thiophene ring protons | ~6.5-7.5 |

| ¹H NMR Chemical Shift (ppm) | CH-N proton | ~3.5-4.5 |

| ¹³C NMR Chemical Shift (ppm) | C=O (Carboxylic Acid) | ~170-180 |

| ¹³C NMR Chemical Shift (ppm) | Thiophene ring carbons | ~120-145 |

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-Amino-4-(thiophen-2-yl)butanoic acid, providing detailed information about the carbon and hydrogen framework.

¹H NMR spectroscopy provides information on the chemical environment of the protons in the molecule. For a related compound, butanoic acid, the proton NMR spectrum shows four distinct groups of proton resonances, consistent with its structural formula. docbrown.info The chemical shifts and splitting patterns in the ¹H NMR spectrum of this compound would be expected to reveal the protons on the thiophene (B33073) ring, the methine proton at the chiral center, and the methylene (B1212753) protons of the butanoic acid chain.

¹³C NMR spectroscopy is employed to determine the number and types of carbon atoms. In the case of butanoic acid, the ¹³C NMR spectrum displays four distinct signals, corresponding to the four different carbon environments in the molecule. docbrown.infodocbrown.info For this compound, the spectrum would show signals for the four carbons of the thiophene ring, the carboxyl carbon, the methine carbon, and the two methylene carbons. The chemical shifts of these carbons provide insight into their electronic environment.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between protons and carbons. COSY spectra would reveal proton-proton couplings within the thiophene ring and along the butanoic acid chain, while HSQC would correlate each proton with its directly attached carbon atom, confirming the structural assignments made from 1D NMR data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiophene H | 6.8 - 7.5 | 120 - 145 |

| CH-NH₂ | 3.5 - 4.5 | 50 - 60 |

| CH₂ | 1.8 - 2.5 | 30 - 40 |

| COOH | 10 - 12 | 170 - 180 |

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound and for studying its conformational properties.

Infrared (IR) spectroscopy is particularly useful for detecting characteristic vibrations of specific bonds. The IR spectrum of a similar compound, butanoic acid, shows a broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened by hydrogen bonding. docbrown.info A strong absorption peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxyl group. docbrown.info For this compound, the IR spectrum would also be expected to show N-H stretching vibrations from the amino group, typically in the 3300-3500 cm⁻¹ region, and C-S stretching vibrations from the thiophene ring.

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be used to study the vibrations of the thiophene ring and the carbon backbone of the molecule. The combination of IR and Raman data allows for a more complete vibrational assignment and can provide insights into the molecule's conformation in different states. Theoretical calculations, such as those using Density Functional Theory (DFT), can be used to predict vibrational frequencies and aid in the interpretation of experimental spectra. jcdronline.org

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretching | 3300 - 2500 (broad) |

| Amino N-H | Stretching | 3500 - 3300 |

| Carbonyl C=O | Stretching | 1720 - 1700 |

| Thiophene C-H | Stretching | ~3100 |

| Thiophene C=C | Stretching | 1500 - 1400 |

| Thiophene C-S | Stretching | 800 - 600 |

Mass Spectrometry Techniques (LC-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of amino acids and their derivatives. restek.com In a typical LC-MS analysis of this compound, the compound would first be separated from any impurities on an LC column and then introduced into the mass spectrometer. The mass spectrum would show a molecular ion peak corresponding to the mass of the protonated or deprotonated molecule, confirming its molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. mdpi.com For this compound (C₈H₁₁NO₂S), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide valuable structural information. By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, it is possible to deduce the connectivity of the atoms within the molecule. For butanoic acid, the mass spectrum shows a molecular ion peak at an m/z of 88, corresponding to [C₄H₈O₂]⁺. docbrown.info

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating and quantifying its enantiomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for the purity analysis of pharmaceutical compounds and related substances. nih.gov These techniques separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For this compound, a reversed-phase HPLC or UPLC method would likely be employed, using a non-polar stationary phase and a polar mobile phase. The purity of the sample can be determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. UPLC, with its smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC. restek.com

Chiral Chromatography for Stereoisomer Separation

Since this compound contains a chiral center, it can exist as a pair of enantiomers. Chiral chromatography is the most common method for separating and quantifying these stereoisomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. researchgate.net Polysaccharide-based CSPs are often effective for the separation of a wide range of chiral compounds, including amino acids and their derivatives. yakhak.orgresearchgate.net The development of a successful chiral separation method involves optimizing the mobile phase composition and other chromatographic parameters to achieve baseline resolution of the enantiomeric peaks. nih.gov This allows for the determination of the enantiomeric excess (ee) of a sample.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is often used to monitor the progress of chemical reactions. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the different components of the mixture will separate based on their polarity. Visualization of the spots under UV light or with a staining agent allows for a qualitative assessment of the reaction's progress.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for this compound. While the technique of X-ray crystallography is the definitive method for determining the absolute stereochemistry and detailed solid-state conformation of chiral molecules, specific crystallographic data, including unit cell parameters, space group, and detailed intermolecular interactions for this particular compound, have not been published in the accessible literature.

For analogous compounds, such as other amino acid derivatives, X-ray crystallography typically reveals the molecule's three-dimensional structure, including precise bond lengths, bond angles, and torsion angles. This analysis is crucial for understanding the conformation adopted by the molecule in the solid state. Furthermore, it elucidates the network of intermolecular interactions, such as hydrogen bonds between the amino and carboxylic acid groups, which dictate the crystal packing arrangement.

In the absence of experimental data for this compound, any detailed discussion of its crystal structure would be speculative. The determination of its absolute configuration (R or S) at the chiral center (the carbon atom bonded to the amino group and the thiophene ring) would require either crystallographic analysis of a single enantiomer, often using methods like the determination of the Flack parameter, or co-crystallization with a molecule of known chirality.

Should crystallographic data become available, it would be presented in standard formats, including tables detailing crystal data and structure refinement parameters, as well as selected bond lengths and angles that define the molecular geometry.

Broader Academic Applications and Research Directions

Applications as Research Probes in Chemical Biology

While direct applications of 4-Amino-4-(thiophen-2-yl)butanoic acid as a research probe are not extensively documented in peer-reviewed literature, its structural framework suggests significant potential. The thiophene (B33073) ring can serve as a bioisosteric replacement for a phenyl ring, a common strategy in medicinal chemistry to modulate pharmacological properties. Derivatives of thiophene-containing amino acids are of interest in drug discovery for targeting enzymes or receptors where aromatic heterocycles play a crucial role. The core structure could be functionalized with reporter groups, such as fluorophores or biotin, to create probes for studying biological systems. For instance, a fluorescently labeled version could be synthesized to visualize its interaction with and localization within cells, offering insights into transport mechanisms and potential intracellular targets.

Integration into Material Science Research (e.g., Organic Semiconductors)

The field of material science, particularly in the realm of organic electronics, is constantly seeking novel molecular components. Thiophene-based molecules are well-established building blocks for organic semiconductors due to the electron-rich nature of the thiophene ring, which facilitates charge transport. While research has not specifically highlighted this compound in this context, its structure possesses features that could be exploited. The amino and carboxylic acid groups offer handles for polymerization or for grafting onto surfaces, potentially leading to the development of new functional materials. The self-assembly properties of such amino acids could be harnessed to create ordered structures with interesting electronic or optical properties.

Exploration as a Versatile Synthon in Drug Discovery Research Scaffolds

The true potential of this compound may lie in its utility as a versatile synthon—a molecular building block—for the synthesis of more complex molecules. In drug discovery, the development of compound libraries with diverse chemical structures is paramount. This compound can serve as a scaffold to which various substituents can be attached, leading to a wide array of derivatives. For instance, N-protected versions of 4-amino butanoic acid derivatives have been described as useful intermediates for the preparation of peptides derived from statin analogs. google.com The thiophene moiety itself is a key component in numerous approved drugs, and its incorporation into a GABA analog scaffold could lead to the discovery of novel therapeutic agents targeting the central nervous system or other biological pathways.

Development of Novel Biochemical Reagents

The development of novel biochemical reagents is crucial for advancing our understanding of biological processes. The bifunctional nature of this compound, possessing both an amine and a carboxylic acid, makes it an ideal starting material for creating such reagents. For example, it could be used to synthesize specific enzyme inhibitors or receptor ligands. The amino group can be modified to introduce various functionalities, while the carboxylic acid can be activated for coupling to other molecules, such as peptides or solid supports. This versatility allows for the creation of tailored reagents for a wide range of biochemical assays and applications.

Future Research Perspectives and Challenges

The exploration of this compound is still in its nascent stages, presenting both exciting opportunities and significant challenges. A primary challenge is the limited availability of dedicated studies on this specific compound, with much of the current understanding being inferred from research on related structures.

Future research should focus on:

Elucidating Biological Activity: Comprehensive screening of this compound and its simple derivatives for activity at GABA receptors and other potential biological targets is a critical first step.

Developing Synthetic Methodologies: Efficient and scalable synthetic routes to this compound and its analogs are needed to facilitate broader research.

Exploring Material Properties: A systematic investigation into the electronic and self-assembly properties of polymers and materials derived from this compound is warranted.

Computational Modeling: In silico studies could help predict the binding modes of this molecule with various protein targets, guiding the design of more potent and selective derivatives.

Addressing these areas will be pivotal in unlocking the full potential of this compound as a valuable tool in chemical biology, material science, and drug discovery.

Q & A

Q. What synthetic routes are recommended for 4-Amino-4-(thiophen-2-yl)butanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions between 4-(thiophen-2-yl)butanoic acid and amines. Key steps include:

- Activation : Use carbodiimides (e.g., CMC) with HOBt in dichloromethane to activate the carboxylic acid group .

- Amidation : React with primary/secondary amines under inert conditions, yielding amides with 60–80% efficiency .

- Purification : Employ recrystallization or automated chromatography to isolate high-purity products .

- Optimization : Adjust solvent polarity (e.g., DMF for polar amines) and temperature (reflux for sluggish reactions) to enhance yields .

Q. What spectroscopic and crystallographic methods confirm the structural integrity of this compound?

- Methodological Answer :

- NMR : Use - and -NMR to verify the thiophene ring (δ 6.8–7.5 ppm for aromatic protons) and amino/acidic protons .

- X-ray Crystallography : Refine crystal structures using SHELX software to determine stereochemistry and hydrogen-bonding networks .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Store under inert gas (argon) at –20°C to prevent oxidation of the thiophene ring .

- Avoid aqueous solutions unless buffered (pH 6–7), as the amino group may protonate, altering reactivity .

Advanced Research Questions

Q. How do computational methods like DFT elucidate the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density distribution and Laplacian to identify nucleophilic (thiophene sulfur) and electrophilic (carboxylic acid) sites .

- HOMO-LUMO Analysis : Predict reactivity trends; lower LUMO energy in the thiophene ring enhances electrophilic substitution potential .

Q. What explains discrepancies in reported biological activities of thiophene-containing analogs?

- Methodological Answer :

- Structural Variations : Compare thiophene (electron-rich) vs. furan (less aromatic) analogs using IC data. Thiophene derivatives show higher TRPV1 affinity due to sulfur’s polarizability .

- Assay Conditions : Control for pH and redox potential, as thiophene oxidation to sulfoxides may alter activity .

Q. How does the thiophene moiety influence interactions with biological targets compared to phenyl/furan analogs?

- Methodological Answer :

- Hydrophobic Interactions : Thiophene’s lipophilicity enhances membrane permeability vs. furan .

- Hydrogen Bonding : Sulfur’s lone pairs weakly coordinate with TRPV1 residues (e.g., Tyr511), unlike furan’s oxygen .

- Data Table :

| Analog | Target (TRPV1 EC) | LogP |

|---|---|---|

| Thiophene derivative | 0.8 µM | 2.1 |

| Furan derivative | 3.2 µM | 1.6 |

| Phenyl derivative | 5.5 µM | 2.8 |

Q. What strategies mitigate racemization during enantioselective synthesis?

- Methodological Answer :

- Enzymatic Resolution : Use ω-transaminases (e.g., from Arthrobacter sp.) for kinetic resolution, achieving >99% enantiomeric excess .

- Low-Temperature Synthesis : Conduct reactions below 0°C to reduce base-catalyzed racemization .

Q. How do molecular docking studies predict TRPV1 modulation by this compound?

- Methodological Answer :

- Docking Workflow :

Prepare protein (PDB: 3J5P) and ligand structures using AutoDock Vina.

Define binding pockets near vanilloid-binding domains (e.g., Arg557, Glu570).

Score interactions using MM-GBSA; prioritize compounds with ΔG < –8 kcal/mol .

- Key Finding : The thiophene ring forms π-alkyl interactions with Leu515, enhancing binding affinity vs. non-aromatic analogs .

Q. What mechanistic insights explain its neuroprotective effects via GABAergic pathways?

- Methodological Answer :

- GABA Transaminase Inhibition : Measure enzyme activity (IC) using fluorometric assays; thiophene derivatives show 2-fold higher inhibition vs. phenyl analogs .